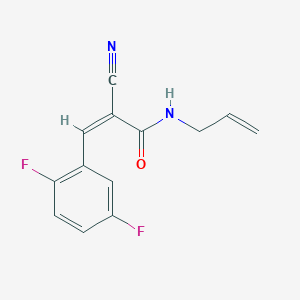

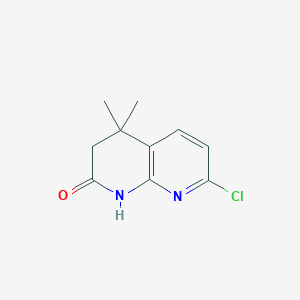

![molecular formula C10H18Cl2N4O B2959210 N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride CAS No. 2243504-34-7](/img/structure/B2959210.png)

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2. It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .

Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The compound can be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation . Similarly, 1-methylimidazole may be synthesized by first deprotonating imidazole to form a sodium salt followed by methylation .Physical And Chemical Properties Analysis

1-Methylimidazole has a molar mass of 82.10 g/mol, a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis The field of chemical synthesis has seen notable contributions from research involving N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide; dihydrochloride derivatives. For instance, the exploration of new synthetic pathways has led to the development of compounds with potential therapeutic applications. Shibuya et al. (2018) highlighted the synthesis of a potent inhibitor targeting human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), demonstrating significant selectivity and potential therapeutic value for diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Additionally, Kavina et al. (2018) provided a method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, underscoring the utility of these compounds in generating various derivatives through structural modifications (Kavina et al., 2018).

Antimicrobial and Antitubercular Activities Research has also focused on the antimicrobial and antitubercular potentials of compounds related to N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide; dihydrochloride. Bondock et al. (2008) synthesized new heterocyclic compounds incorporating an antipyrine moiety, demonstrating antimicrobial activity. This underscores the potential of these compounds in addressing microbial resistance (Bondock et al., 2008). Furthermore, Amini et al. (2008) developed dihydropyridines with carboxamides, showing moderate antitubercular activity, suggesting a promising direction for developing new anti-tuberculosis agents (Amini et al., 2008).

Biological Activity and Corrosion Inhibition The research extends to the biological activity of derivatives, exploring their effects on plant growth and corrosion inhibition. Pivazyan et al. (2019) synthesized derivatives demonstrating a pronounced plant growth stimulating effect, which could have significant agricultural implications (Pivazyan et al., 2019). Additionally, Yıldırım and Cetin (2008) investigated the corrosion inhibition efficiencies of synthesized compounds, showcasing their potential in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-7(15)13-9-6-11-5-8(9)10-12-3-4-14(10)2;;/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15);2*1H/t8-,9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOVEPBYSJNOBC-UONRGADFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNCC1C2=NC=CN2C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

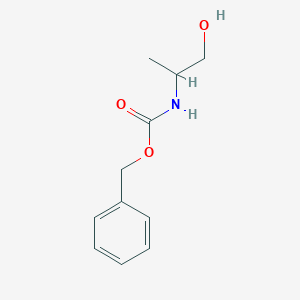

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)

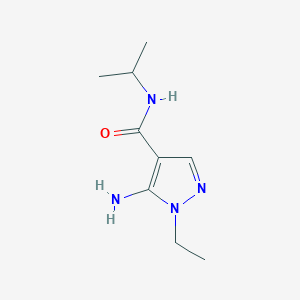

![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)

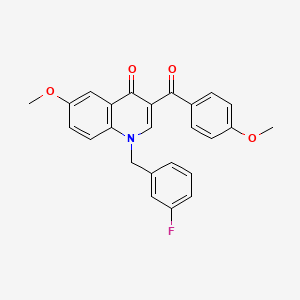

![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)